molecular formula C21H28ClN3O2 B13867521 [1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride

[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride

Cat. No.: B13867521
M. Wt: 389.9 g/mol
InChI Key: DSBNGAIXPGSNBT-UHFFFAOYSA-N
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Description

[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a methylaminoethyl group, and a phenylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride typically involves multiple steps. One common method includes the reaction of piperidine with 2-(methylamino)ethyl chloride to form the intermediate [1-[2-(methylamino)ethyl]piperidin-4-yl] chloride. This intermediate is then reacted with N-(2-phenylphenyl)carbamate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are employed to monitor the synthesis process and verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is often employed in assays to investigate enzyme inhibition and receptor binding.

Medicine

In medicine, this compound has potential therapeutic applications. It is being explored for its efficacy in treating certain neurological disorders and as an analgesic agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It is also utilized in the formulation of specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of [1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological effect. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a piperidine ring and a phenylcarbamate moiety makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C21H28ClN3O2

Molecular Weight

389.9 g/mol

IUPAC Name

[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride

InChI

InChI=1S/C21H27N3O2.ClH/c1-22-13-16-24-14-11-18(12-15-24)26-21(25)23-20-10-6-5-9-19(20)17-7-3-2-4-8-17;/h2-10,18,22H,11-16H2,1H3,(H,23,25);1H

InChI Key

DSBNGAIXPGSNBT-UHFFFAOYSA-N

Canonical SMILES

CNCCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3.Cl

Origin of Product

United States

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